Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate
CAS No.:
Cat. No.: VC20358342
Molecular Formula: C20H28N2O3
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N2O3 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | tert-butyl 1-benzyl-3-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)21-11-9-20(10-12-21)13-17(23)15-22(20)14-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
| Standard InChI Key | LCNNXSOPBFJEIT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CN2CC3=CC=CC=C3 |
Introduction
Molecular Structure and Chemical Properties
Core Structural Features
The compound’s defining feature is its spirocyclic system, where two rings (a cyclohexane and a piperidine) share a single atom, creating a rigid three-dimensional geometry. The tert-butyloxycarbonyl (Boc) group at position 8 and the benzyl moiety at position 1 introduce steric bulk and aromaticity, respectively, which influence reactivity and solubility. The ketone group at position 3 enhances electrophilicity, enabling participation in condensation or nucleophilic addition reactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 344.4 g/mol | |
| IUPAC Name | tert-butyl 1-benzyl-3-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)CN2CC3=CC=CC=C3 |
Comparative Analysis with Analogous Compounds
Diazaspiro compounds often differ in substituents and ring systems. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate ( ) replaces the benzyl group with an oxygen atom, reducing aromatic interactions but increasing polarity. Similarly, the 1-thia-4,8-diazaspiro variant ( ) incorporates sulfur, altering electronic properties and bioavailability. Such modifications highlight the tunability of spiro scaffolds for targeted applications .
Synthesis and Reaction Pathways
General Synthetic Strategies
While no explicit synthesis route for this compound is documented, diazaspiro systems are typically constructed via cyclization reactions. A plausible approach involves:
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Formation of the Spiro Core: Condensation of a cyclohexanone derivative with a protected diamine under acidic conditions.
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Functionalization: Introduction of the benzyl group via alkylation and subsequent Boc protection using di-tert-butyl dicarbonate.
Table 2: Reaction Conditions for Analogous Diazaspiro Syntheses
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | HCl, reflux, 12h | 65-70% | |
| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂ | 85% |
Challenges in Optimization
Steric hindrance from the tert-butyl group complicates purification, often necessitating chromatographic techniques. Additionally, the keto-enol tautomerism of the 3-oxo group may lead to side reactions unless stabilized by aprotic solvents.
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The Boc group serves as a temporary protecting group for amines, enabling sequential functionalization in multi-step syntheses. For instance, removal of the Boc moiety under acidic conditions (e.g., TFA) exposes the secondary amine for further coupling reactions, a strategy employed in protease inhibitor development.
Biological Activity Profiling
Although biological data for this specific compound are unavailable, structurally related diazaspiro derivatives exhibit:
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Antiviral Activity: Inhibition of viral proteases through binding to active sites.
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Neurological Effects: Modulation of GABA receptors due to conformational rigidity .
| Parameter | Recommendation | Source |
|---|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat | |
| Storage Conditions | 2–8°C in airtight container | |
| Spill Management | Absorb with inert material, ventilate area |
Solubility and Stability
The compound exhibits limited solubility in water (<1 mg/mL) but dissolves in DMSO or DMF. Long-term storage requires protection from moisture to prevent Boc group hydrolysis .
Future Research Directions
Expanding Synthetic Methodologies
Developing catalytic asymmetric routes could yield enantiopure variants, enhancing pharmacological specificity. For example, organocatalyzed Mannich reactions might stereoselectively construct the spiro core .
Target Identification and Validation
High-throughput screening against disease-relevant targets (e.g., kinases, GPCRs) is needed to uncover therapeutic potential. Molecular docking studies using the compound’s 3D structure () could prioritize experimental assays.
Green Chemistry Approaches
Replacing traditional solvents with ionic liquids or supercritical CO₂ may improve reaction sustainability while maintaining yields .
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